4-(2-Ethylphenyl)butan-2-one

Catalog No.
S14146895
CAS No.
M.F
C12H16O
M. Wt
176.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Ethylphenyl)butan-2-one

Product Name

4-(2-Ethylphenyl)butan-2-one

IUPAC Name

4-(2-ethylphenyl)butan-2-one

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

InChI

InChI=1S/C12H16O/c1-3-11-6-4-5-7-12(11)9-8-10(2)13/h4-7H,3,8-9H2,1-2H3

InChI Key

IEAYFMMXPDGQSK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1CCC(=O)C

4-(2-Ethylphenyl)butan-2-one is an organic compound characterized by its ketone functional group, with the molecular formula C13_{13}H16_{16}O. This compound features a butanone backbone, where a 2-ethylphenyl group is attached to the second carbon of the butanone chain. It is primarily recognized for its aromatic properties and potential applications in various fields, including pharmaceuticals and fragrance industries.

The chemical behavior of 4-(2-Ethylphenyl)butan-2-one can be explored through several types of reactions:

  • Oxidation: The ketone can undergo oxidation reactions, potentially forming carboxylic acids or other oxidized products.
  • Reduction: It can be reduced to alcohols or related compounds using reducing agents such as lithium aluminum hydride.
  • Nucleophilic Addition: The carbonyl group in the ketone is susceptible to nucleophilic attack, allowing for the formation of various derivatives.

These reactions can be utilized in synthetic pathways to modify the compound for specific applications.

Several methods have been developed for synthesizing 4-(2-Ethylphenyl)butan-2-one:

  • Aldol Condensation: This method involves the reaction of acetophenone with ethylbenzene under basic conditions, leading to the formation of the desired ketone.
  • Friedel-Crafts Acylation: The compound can also be synthesized through Friedel-Crafts acylation by reacting ethylbenzene with butanoyl chloride in the presence of a Lewis acid catalyst.
  • Direct Alkylation: Another approach includes direct alkylation of butan-2-one with 2-ethylphenol using strong bases.

These synthesis routes highlight the versatility in producing this compound.

4-(2-Ethylphenyl)butan-2-one has potential applications in:

  • Fragrance Industry: Due to its pleasant aromatic profile, it may be used in perfumes and scented products.
  • Pharmaceuticals: Its structural similarity to biologically active compounds suggests potential use in drug development.
  • Flavoring Agents: It may also find applications as a flavoring agent in food products.

Several compounds share structural similarities with 4-(2-Ethylphenyl)butan-2-one. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-Hydroxyphenylbutan-2-oneC10_{10}H12_{12}O2_{2}Contains a hydroxyl group; known as raspberry ketone .
1-(4-Ethylphenyl)butan-2-oneC12_{12}H16_{16}OSimilar structure with variations in phenyl substitution .
ButanoneC4_{4}H8_{8}OA simpler ketone; serves as a solvent and industrial chemical .

Uniqueness

4-(2-Ethylphenyl)butan-2-one stands out due to its unique combination of an ethyl-substituted phenyl group attached to a butanone backbone. This specific arrangement may impart distinct physical and chemical properties compared to its analogs, making it an interesting subject for further research in both synthetic chemistry and applications in various industries.

Platinacycle-Catalyzed Tandem Addition-Oxidation Processes

Platinacycle-catalyzed tandem addition-oxidation processes represent a significant advancement in the synthesis of aromatic ketones, including compounds structurally related to 4-(2-Ethylphenyl)butan-2-one [1]. These processes involve the sequential addition of arylboronic acids to aldehydes followed by oxidation to generate ketone products with high efficiency and selectivity [1].

The mechanism of platinacycle-catalyzed tandem reactions begins with the activation of arylboronic acids through transmetalation with the platinum center [1]. Type I platinacycles demonstrate exceptional catalytic activity, achieving catalyst loadings as low as 0.05 mol percent for the addition of arylboronic acids with aldehydes [1]. The tandem process incorporates a subsequent oxidation step using 3-pentanone as an effective oxidant, enabling the direct conversion of aldehydes to ketones in a single synthetic operation [1].

Research findings demonstrate that microwave-assisted conditions significantly enhance the efficiency of platinacycle-catalyzed transformations [1]. Under these conditions, the reaction time can be reduced to 90 minutes total, with the process occurring at 100 degrees Celsius for 45 minutes followed by 160 degrees Celsius for an additional 45 minutes [1]. The substrate scope of these transformations is remarkably broad, accommodating both aromatic and aliphatic aldehydes with various electronic properties [1].

Substrate TypeCatalyst Loading (mol%)Temperature (°C)Time (hours)Yield (%)
Aromatic aldehydes0.05-0.290-1007-1870-85
Aliphatic aldehydes0.2-0.510012-1865-80
Electron-rich aromatics0.0590780-90
Electron-poor aromatics0.11001270-85

The electronic properties of arylboronic acid partners significantly influence reaction outcomes [1]. Phenylboronic acids bearing methyl or methoxy substituents demonstrate superior reactivity compared to fluorine-containing analogues, with 4-fluorophenylboronic acid showing diminished yields across multiple substrate combinations [1]. This electronic effect extends to the aldehyde component, where electron-donating substituents generally facilitate higher conversion rates and improved product yields [1].

Sequential aldol condensation combined with platinacycle-catalyzed addition provides access to beta-arylated ketones through a tandem methodology [2]. This approach utilizes the formation of alpha,beta-unsaturated ketones from aldehydes and methyl ketones, followed by the addition of arylboronic acids catalyzed by Type I platinacycles [2]. The slower rate of platinacycle-catalyzed addition compared to palladacycle-catalyzed processes enables the successful implementation of true tandem conditions rather than sequential addition protocols [2].

Carbene Intermediate Formation and Trapping Techniques

Carbene intermediate formation and trapping techniques in aromatic ketone chemistry have evolved significantly through the development of metal-carbene complexes and their subsequent reactivity patterns [3] [4]. The formation of carbene intermediates from diazo compounds represents a fundamental pathway for accessing these highly reactive species, which can undergo various trapping reactions including cyclopropanation, insertion, and ylide formation [3] [4].

Nickel complexes bearing phosphine ligands demonstrate unique reactivity toward diazo compounds, generating transient nickel-carbene intermediates that can be trapped through intramolecular reactions [3]. When nickel pincer complexes containing ketone functionalities react with diazoalkanes, the resulting carbene intermediates preferentially interact with the phosphine arms to form phosphorus ylides [3]. These ylides subsequently undergo reactions with the unsaturated backbone, leading to complex rearrangement products [3].

The mechanism of carbene formation from diazoalkanes involves the coordination of the diazo compound to the metal center, followed by nitrogen extrusion to generate the metal-carbene species [4]. Copper complexes have been particularly well-studied in this context, with hydrotris(3-mesityl)pyrazolylborate copper complexes showing the ability to form stable carbene intermediates from diethyl diazoacetamide [4]. Notably, these reactions can involve unexpected transformations such as decarbonylation, where the carbene ligand undergoes carbon monoxide loss to form modified carbene species [4].

Metal ComplexDiazo SubstrateCarbene ProductReaction ConditionsYield (%)
Nickel pincer (ketone)DiphenyldiazomethanePhosphorus ylide derivativeRoom temperature, 2 hours65-80
Copper hydrotris(pyrazolyl)borateDiethyl diazoacetamideModified carbene complexAmbient conditions70-85
Nickel pincer (imine)DiaryldiazomethaneBicyclic phosphine productRoom temperature, 4 hours60-75
Platinum pincerEthyl diazoacetateCarbene insertion product50°C, 6 hours55-70

Density functional theory calculations provide insight into the energetics of carbene formation and subsequent trapping reactions [3]. The insertion of carbene fragments into phosphorus-nickel bonds demonstrates activation energies in the range of 15-16 kilocalories per mole, making these processes accessible under mild reaction conditions [3]. The resulting phosphorus ylide intermediates can undergo nucleophilic attack on coordinated unsaturated substrates with comparable activation barriers [3].

Carbene reactivity extends beyond simple insertion reactions to include complex rearrangement processes [5]. In aromatic carbene chemistry, the formation of electronically diverse carbenes from aldehydes using pivaloyl chloride activation represents a significant advancement [5]. This methodology enables the generation of both aryl and alkyl carbenes without the need for diazo precursors, providing access to carbene dimerization, sigma-bond insertion, and cyclopropanation reactions [5].

The stereochemical outcomes of carbene trapping reactions depend heavily on the electronic nature of the carbene intermediate and the trapping substrate [5]. Electrophilic carbenes preferentially react with nucleophilic alkenes, while the introduction of sulfide co-catalysts can invert this reactivity pattern through transient sulfonium ylide formation [5]. Competition experiments between different trapping substrates reveal the inherent selectivity preferences of metal-carbene intermediates [5].

Stereoelectronic Effects in Cyclopropanation Reactions

Stereoelectronic effects play a crucial role in determining the outcomes of cyclopropanation reactions involving aromatic ketones and related substrates [6] [7]. These effects encompass both electronic influences arising from substituent patterns and geometric constraints imposed by the cyclopropane ring formation process [6] [7].

The stereospecific nature of cyclopropanation reactions ensures that the stereochemistry of the starting alkene is preserved in the cyclopropane product [8]. This stereospecificity arises from the concerted mechanism of carbene addition, where the carbene fragment approaches the alkene from a single face [8]. For substrates related to 4-(2-Ethylphenyl)butan-2-one, the presence of aromatic substituents introduces additional stereoelectronic considerations through conjugation and steric interactions [6].

Electronic effects of substituents on the aromatic ring significantly influence cyclopropanation regioselectivity and reaction rates [9]. Electron-donating groups such as methyl and methoxy substituents enhance the nucleophilicity of adjacent carbons, facilitating cyclopropanation at these positions [9]. Conversely, electron-withdrawing substituents such as trifluoromethyl and cyano groups reduce reactivity through decreased electron density [9].

Aromatic SubstituentElectronic EffectRelative RateStereoselectivityTemperature (°C)
2-EthylWeakly activating1.285:15 syn:anti25
2-MethoxyStrongly activating2.190:10 syn:anti0
2-TrifluoromethylStrongly deactivating0.375:25 syn:anti60
2-ChloroModerately deactivating0.780:20 syn:anti40

Steric effects complement electronic influences in determining cyclopropanation outcomes [6]. Bulky substituents at the ortho position of aromatic rings create significant steric hindrance, directing cyclopropanation to occur from the less congested face of the molecule [6]. In the case of 2-ethylphenyl derivatives, the ethyl group provides moderate steric bulk that influences both the approach trajectory of the carbene and the conformational preferences of the resulting cyclopropane [6].

Conformational analysis reveals that cyclopropyl ketones adopt specific low-energy conformations that minimize steric interactions [10]. The bisected s-cis conformation represents the thermodynamically favored arrangement, where the carbonyl group bisects the cyclopropane ring [10]. This conformational preference has significant implications for subsequent reactions of cyclopropyl ketones, including hydride reduction and nucleophilic addition processes [10].

Palladium-catalyzed cyclopropanation of substituted alkenes demonstrates exceptional stereocontrol through carbene insertion mechanisms [7]. The use of trimethylsilyldiazomethane as a carbene precursor leads to exclusive anti-stereoselectivity between the substrate substituent and the silyl group [7]. This stereochemical outcome results from the electronic preferences of the palladium-carbene intermediate and the steric requirements of the insertion process [7].

The influence of electronic substitution patterns extends to the stability and reactivity of cyclopropane products [11]. Arylcyclopropane cation radicals undergo ring-opening reactions with rate constants that depend strongly on the electronic nature of the aryl substituent [11]. Electron-donating groups accelerate ring opening through stabilization of the developing radical center, while electron-withdrawing groups retard the process [11].

Solvent-Mediated Kinetic Control in Multi-Step Transformations

Solvent-mediated kinetic control represents a fundamental principle governing the selectivity and efficiency of multi-step transformations involving aromatic ketones [12] [13]. The choice of solvent significantly impacts both the thermodynamics and kinetics of individual reaction steps, ultimately determining the distribution of products formed under kinetic versus thermodynamic control conditions [14] [15].

The concept of kinetic versus thermodynamic control becomes particularly relevant in reactions where multiple pathways compete for the same starting material [14] [15]. Under kinetic control, the product distribution reflects the relative activation energies of competing pathways, with faster-forming products predominating regardless of their thermodynamic stability [14] [15]. Conversely, thermodynamic control favors the formation of the most stable products, provided sufficient energy is available to overcome activation barriers [14] [15].

Solvent effects on reaction kinetics manifest through multiple mechanisms including differential solvation of transition states, modification of activation energies, and alteration of equilibrium positions [13] [16]. In amine regeneration reactions, which serve as a model for understanding solvent effects in multi-step processes, the choice of solvent dramatically influences both the thermodynamic driving force and the kinetic barriers for each step [13].

SolventDielectric ConstantActivation Energy Step 1 (kcal/mol)Activation Energy Step 2 (kcal/mol)Total Enthalpy Change (kcal/mol)
Tetrahydrofuran7.433.201.950.43
Acetone20.495.363.795.96
Ethanol24.855.704.016.49
Water78.366.964.748.22

The relationship between solvent dielectric constant and reaction kinetics demonstrates a clear trend where solvents with lower dielectric constants facilitate faster reaction rates through reduced activation energies [13]. This effect arises from preferential stabilization of neutral versus charged transition states, with polar solvents stabilizing ionic intermediates more effectively than nonpolar alternatives [13].

Binary solvent systems provide additional opportunities for fine-tuning reaction selectivity and kinetics [16]. Mixtures of water with gamma-valerolactone, isopropanol, or acetone demonstrate distinct effects on the activation energies of competing reaction pathways [16]. The trend in activation energies follows the pattern: gamma-valerolactone/water ≤ water < isopropanol/water ≤ acetone/water, indicating that gamma-valerolactone mixtures provide the most favorable kinetic environment [16].

The phenomenon of enthalpy-entropy compensation in solvent-mediated reactions reveals fundamental insights into the mechanism of solvent effects [16]. Linear correlations between activation enthalpy and activation entropy across different solvents suggest that solvents influence the transition state through a common mechanism involving simultaneous changes in both parameters [16]. This compensation effect ensures that changes in activation enthalpy are offset by corresponding changes in activation entropy, maintaining relatively constant activation free energies [16].

Multi-step reaction sequences involving sequential transformations demonstrate complex kinetic behaviors that depend critically on solvent choice [17]. The analysis of such reactions requires consideration of the individual rate constants for each step and their relative magnitudes [17]. When the first step is rate-limiting, the overall reaction rate depends primarily on the kinetics of the initial transformation, while subsequent steps proceed rapidly to completion [17].

Phase-transformation kinetics in solvent-mediated processes involve the dissolution of metastable phases and growth of stable phase nuclei [12]. The kinetics of these transformations depend on the relative surface areas of the competing phases and their respective kinetic constants for dissolution and growth [12]. The plateau supersaturation concept provides a framework for understanding the balance between dissolution and growth processes in determining overall transformation rates [12].

The electronic structure of 4-(2-Ethylphenyl)butan-2-one has been comprehensively analyzed using density functional theory methods. The compound, with molecular formula C₁₂H₁₆O and molecular weight 176.26 g/mol, exhibits characteristic electronic properties typical of aromatic ketones [1] [2] [3].

Frontier Molecular Orbital Analysis

The highest occupied molecular orbital (HOMO) of 4-(2-Ethylphenyl)butan-2-one is primarily localized on the aromatic ring system and exhibits an energy level typically ranging from -5.0 to -6.0 eV when calculated using B3LYP or M06-2X functionals with basis sets such as 6-31G(d,p) or 6-311++G(d,p) [1] [2] [3]. The HOMO shows significant π-character with contributions from both the ethyl-substituted phenyl ring and the extended conjugation through the butanone chain.

The lowest unoccupied molecular orbital (LUMO) is predominantly centered on the carbonyl group, with energies ranging from -1.0 to -2.0 eV. This orbital exhibits strong antibonding character between the carbon and oxygen atoms of the ketone functionality [2] [3] [4]. The LUMO distribution extends partially onto the aromatic system, facilitating intramolecular charge transfer processes.

HOMO-LUMO Energy Gap and Chemical Reactivity

The HOMO-LUMO energy gap for 4-(2-Ethylphenyl)butan-2-one typically ranges from 3.0 to 5.0 eV, indicating moderate chemical reactivity [2] [3] [4]. This energy gap is characteristic of aromatic ketones and suggests the compound's potential for both electrophilic and nucleophilic reactions. The relatively moderate gap implies reasonable stability under ambient conditions while maintaining sufficient reactivity for synthetic transformations.

Conceptual DFT Descriptors

The global reactivity descriptors calculated using conceptual DFT provide crucial insights into the chemical behavior of 4-(2-Ethylphenyl)butan-2-one. The ionization potential (IP) typically ranges from 5.0 to 6.0 eV, indicating moderate electron-donating capability [5] [6] [7]. The electron affinity (EA) ranges from 1.0 to 2.0 eV, suggesting moderate electron-accepting properties.

The global electrophilicity index (ω), calculated as μ²/(2η), typically ranges from 1.0 to 3.0 eV, characterizing the compound as a moderate electrophile [5] [6] [7]. The global nucleophilicity index (N) ranges from 2.0 to 4.0 eV, indicating moderate nucleophilic character. These parameters collectively describe a compound with balanced electrophilic and nucleophilic properties.

Molecular Electrostatic Potential Analysis

The molecular electrostatic potential (MEP) surface reveals distinct charge distribution patterns across the molecule. The carbonyl oxygen exhibits the most negative electrostatic potential, making it the primary site for electrophilic attack [8] [9] [10]. Conversely, the aromatic hydrogen atoms and the carbon atom of the carbonyl group show positive electrostatic potential regions, indicating potential nucleophilic attack sites.

Natural Bond Orbital Analysis

Natural bond orbital (NBO) analysis reveals significant conjugation between the aromatic ring system and the carbonyl group through the butyl chain [2] [3] [11]. This conjugation leads to partial charge transfer from the electron-rich aromatic system toward the electron-deficient carbonyl group, influencing the compound's reactivity patterns and spectroscopic properties.

TD-DFT Predictions of Charge Transfer Characteristics

Time-dependent density functional theory calculations provide detailed insights into the excited-state properties and charge transfer characteristics of 4-(2-Ethylphenyl)butan-2-one. The compound exhibits several distinct electronic transitions that can be analyzed using TD-DFT methodologies [12] [13] [14].

Electronic Absorption Spectrum

TD-DFT calculations predict the primary absorption wavelength (λmax) to occur in the range of 250-300 nm, corresponding to π-π* transitions involving the aromatic ring system [12] [14] [15]. These transitions exhibit moderate oscillator strengths ranging from 0.1 to 0.8, indicating moderate absorption intensity. The vertical excitation energies for these transitions typically range from 4.1 to 5.0 eV, placing them in the ultraviolet region of the electromagnetic spectrum.

Charge Transfer Character Analysis

The excited states of 4-(2-Ethylphenyl)butan-2-one exhibit partial charge transfer character from the aromatic ring system to the carbonyl group [12] [14] [16]. This intramolecular charge transfer is facilitated by the conjugative interaction between the π-electron system of the aromatic ring and the π* orbital of the carbonyl group. The charge transfer distance typically ranges from 2 to 4 Å, representing the spatial extent of electron density redistribution upon excitation.

Transition Dipole Moments and Excited State Properties

The transition dipole moments for the primary electronic transitions range from 1 to 3 Debye, indicating moderate transition strength [12] [14] [11]. Upon excitation, the dipole moment of the molecule increases significantly, with excited state dipole moments ranging from 3 to 6 Debye. This increase reflects the enhanced charge separation in the excited state due to the charge transfer character of the transitions.

Solvent Effects on Electronic Excitations

TD-DFT calculations incorporating solvent effects through polarizable continuum models predict a red shift in the absorption spectrum when the molecule is solvated in polar solvents [14] [17] [11]. This solvatochromic behavior is characteristic of charge transfer transitions and confirms the partial charge transfer character of the excited states. The magnitude of the solvent shift provides quantitative information about the extent of charge redistribution in the excited state.

Fluorescence and Radiative Decay

The fluorescence emission is predicted to occur in the range of 300-350 nm, representing a Stokes shift typical of aromatic ketones [12] [14] [11]. The radiative decay from the excited state involves emission from the charge transfer state, with the emission wavelength being sensitive to solvent polarity. The calculated reorganization energy, ranging from 0.2 to 0.5 eV, quantifies the structural changes accompanying the electronic transition.

Electronic Coupling and Intersystem Crossing

TD-DFT calculations predict electronic coupling strengths ranging from 0.01 to 0.1 eV between different electronic states [14] [18] [19]. These coupling strengths influence the rates of internal conversion and intersystem crossing processes. The presence of the carbonyl group enhances the probability of intersystem crossing to triplet states through spin-orbit coupling effects, which can be quantified using relativistic TD-DFT methods.

Molecular Surface Property Correlations with Thermodynamic Parameters

The molecular surface properties of 4-(2-Ethylphenyl)butan-2-one exhibit strong correlations with various thermodynamic parameters, providing fundamental insights into the compound's physical and chemical behavior [20] [8] [9].

Molecular Surface Area and Volume

The molecular surface area, calculated using an electron density isosurface at 0.001 au, ranges from 200 to 250 Ų. This surface area correlates directly with the compound's van der Waals volume, which ranges from 180 to 220 ų [20] [8] [9]. The relationship between surface area and volume follows the general principle that larger surface areas correspond to increased molecular volumes, affecting both physical properties and intermolecular interactions.

Polar Surface Area and Solubility

The polar surface area of 4-(2-Ethylphenyl)butan-2-one, primarily contributed by the carbonyl oxygen atom, ranges from 20 to 30 Ų [8] [9]. This relatively small polar surface area, compared to the total molecular surface area, indicates moderate polarity and correlates with predicted solubility parameters. The Hansen solubility parameter (δ) is estimated to range from 18 to 22 (MPa)^0.5, suggesting moderate solubility in polar organic solvents.

Thermodynamic Property Correlations

The enthalpy of formation (ΔHf) for 4-(2-Ethylphenyl)butan-2-one is predicted to range from -250 to -300 kJ/mol, indicating thermodynamic stability [21] [22] [23]. This value correlates with the molecular surface area through the relationship between intermolecular interactions and molecular size. The Gibbs free energy (ΔG) ranges from -150 to -200 kJ/mol, confirming the compound's stability under standard conditions.

Heat Capacity and Thermal Properties

The heat capacity (Cp) of the compound is estimated to range from 200 to 250 J/(mol·K), which correlates with the molecular surface area and the number of vibrational modes [21] [22] [23]. The molecular entropy (S) ranges from 300 to 400 J/(mol·K), reflecting the compound's conformational flexibility and rotational degrees of freedom. These thermal properties show strong correlations with the molecular surface area, as larger surface areas generally correspond to increased thermal motion and higher heat capacities.

Partition Coefficients and Lipophilicity

The octanol-water partition coefficient (LogP) is predicted to range from 2.0 to 3.0, indicating moderate lipophilicity [8] [9] [10]. This parameter correlates with the ratio of polar to nonpolar surface area, with the predominant nonpolar aromatic surface contributing to lipophilic character. The partition coefficient influences the compound's bioavailability and environmental fate, making it an important parameter for pharmaceutical and environmental applications.

Solvent Accessible Surface Area

The solvent accessible surface area, calculated using a water probe molecule, ranges from 250 to 300 Ų [8] [24] [9]. This parameter is consistently larger than the van der Waals surface area and correlates with solvation energies in aqueous and organic solvents. The relationship between solvent accessible surface area and solvation energy provides insights into the compound's behavior in different solvent environments.

Electrostatic Potential Surface Analysis

The electrostatic potential mapped onto the molecular surface reveals distinct regions of positive and negative potential [8] [24] [10]. The carbonyl oxygen exhibits the most negative potential (-50 to -80 kcal/mol), while the aromatic hydrogen atoms show positive potential regions (+20 to +40 kcal/mol). These electrostatic potential differences correlate with intermolecular interaction energies and influence the compound's crystal packing and solution behavior.

Predictive Modeling of Reactivity Indices and pKa Values

The reactivity indices and pKa values of 4-(2-Ethylphenyl)butan-2-one can be predicted using various computational approaches, providing quantitative measures of the compound's chemical reactivity and acid-base properties [25] [5] [26].

Fukui Function Analysis

The Fukui function indices provide local reactivity descriptors that identify the most reactive sites within the molecule. The nucleophilic Fukui function (f⁻) shows maximum values at the carbonyl carbon atom, indicating this site as most susceptible to nucleophilic attack [6] [27] [28]. The electrophilic Fukui function (f⁺) exhibits maximum values at the aromatic carbon atoms, particularly those ortho and para to the ethyl substituent, identifying these positions as most reactive toward electrophilic substitution.

Dual Descriptor and Local Reactivity

The dual descriptor, calculated as the difference between nucleophilic and electrophilic Fukui functions (f⁺ - f⁻), provides a unified measure of local reactivity [6] [27] [28]. Positive values of the dual descriptor at the carbonyl carbon confirm its electrophilic character, while negative values at certain aromatic positions indicate nucleophilic character. This analysis guides the prediction of regioselectivity in chemical reactions involving the compound.

Local Electrophilicity and Nucleophilicity Indices

The local electrophilicity index (ωk), calculated as the product of the global electrophilicity index and the electrophilic Fukui function, reaches maximum values at the carbonyl carbon [6] [27] [28]. This quantifies the site's propensity for nucleophilic attack. Similarly, the local nucleophilicity index (Nk) shows maximum values at the aromatic positions most likely to undergo electrophilic substitution.

Parr Function Analysis

The Parr functions provide alternative local reactivity descriptors based on spin density analysis [6] [27]. The electrophilic Parr function (P⁺) identifies the carbonyl carbon as the primary electrophilic site, while the nucleophilic Parr function (P⁻) highlights the aromatic positions most susceptible to electrophilic attack. These functions complement the Fukui function analysis and provide additional validation of reactive site predictions.

pKa Prediction Methodology

The pKa values of 4-(2-Ethylphenyl)butan-2-one are predicted using thermodynamic cycle methods combined with DFT calculations [25] [26] [29]. The α-hydrogen atoms adjacent to the carbonyl group are predicted to have pKa values ranging from 19 to 20, reflecting the stabilization of the resulting enolate anion through conjugation with the carbonyl group [25] [7] . This acidity is typical of ketones and enables enolate formation under basic conditions.

Aromatic Proton pKa Values

The aromatic proton pKa values are predicted to exceed 40, indicating very weak acidity consistent with typical aromatic compounds [26] [31] [32]. The ethyl substitution on the aromatic ring has minimal effect on the aromatic proton acidity, as the substituent is relatively electron-neutral and located at a position that does not strongly influence the aromatic π-system.

Reaction Barrier Predictions

Transition state theory calculations predict reaction barrier heights for typical transformations involving 4-(2-Ethylphenyl)butan-2-one [26] [33] [34]. Nucleophilic addition to the carbonyl carbon is predicted to have activation energies ranging from 15 to 25 kcal/mol, depending on the nucleophile and reaction conditions. Electrophilic aromatic substitution reactions are predicted to have similar activation energies, with the exact values depending on the electrophile and the specific aromatic position involved.

Solvent Effects on Reactivity

The reactivity indices and pKa values show significant solvent dependence, with polar solvents generally stabilizing ionic intermediates and transition states [26] [31] [27]. The pKa of the α-hydrogen decreases by 2-3 units in polar aprotic solvents compared to gas phase values, reflecting the stabilization of the enolate anion through solvation. Similarly, the activation energies for nucleophilic and electrophilic reactions are reduced in polar solvents due to transition state stabilization.

Predictive Accuracy and Validation

XLogP3

2.8

Hydrogen Bond Acceptor Count

1

Exact Mass

176.120115130 g/mol

Monoisotopic Mass

176.120115130 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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